2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate chemical properties
2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate chemical properties
[1][2]
Executive Summary
2-Nitroso-1-naphthol-4-sulfonic acid (often abbreviated as Nitroso-NW acid or Nitroso-N-acid ) is a specialized chelating ligand derived from the sulfonation of 1-naphthol followed by nitrosation. Unlike its lipophilic parent (2-nitroso-1-naphthol), the introduction of the sulfonic acid group at the C4 position confers high water solubility, making it an ideal reagent for aqueous-phase spectrophotometric analysis.
This compound is the industry standard for the trace determination of Cobalt (Co) and Iron (Fe) . Its utility stems from a unique coordination chemistry phenomenon: the ability to stabilize Cobalt in the +3 oxidation state, forming a kinetically inert complex that resists acid dissociation. This guide details the physicochemical properties, synthesis, coordination mechanics, and validated analytical protocols for this critical reagent.
Physicochemical Profile
The compound exists in a tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms. In the solid state and acidic solution, the quinone-oxime form predominates, which is crucial for its coordination geometry.
Table 1: Key Chemical Identifiers & Properties[2]
| Property | Data |
| IUPAC Name | 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid tetrahydrate |
| Common Names | Nitroso-NW Acid; Nitroso-N-Salt (acid form) |
| CAS Number | 624725-88-8 (Tetrahydrate); 3682-32-4 (Anhydrous) |
| Molecular Formula | |
| Molecular Weight | ~325.29 g/mol (Tetrahydrate); 253.23 g/mol (Anhydrous) |
| Appearance | Yellow to orange-brown crystalline powder |
| Solubility | Highly soluble in water (due to |
| pKa (Sulfonic) | < 1.0 (Strongly acidic, fully ionized in solution) |
| pKa (Ligand) | ~6.0 – 7.0 (Hydroxyl/Oxime proton) |
| Absorption Max ( | Reagent: ~360-380 nm; Co-Complex: ~525 nm |
Tautomeric Equilibrium
The reactivity of the molecule is governed by the shift between the Nitroso-Phenol and Quinone-Oxime forms. Metal coordination stabilizes the quinone-oxime structure, where the nitrogen of the oxime and the oxygen of the carbonyl/phenolate act as the donor atoms.
Figure 1: The tautomeric shift favored by metal complexation. The quinone-oxime form provides the specific N,O-donor geometry required for stable chelation.
Synthesis & Purification
Core Principle: The synthesis relies on the electrophilic nitrosation of 1-naphthol-4-sulfonic acid (Nevile-Winther Acid) . The sulfonic acid group at C4 directs the incoming nitroso group to the ortho position (C2) relative to the hydroxyl group.
Synthetic Protocol
-
Starting Material: Dissolve 1-naphthol-4-sulfonic acid (sodium salt) in water.
-
Acidification: Acidify the solution with dilute Hydrochloric Acid (HCl) to generate the free acid in situ.
-
Nitrosation: Cool the solution to 0–5°C (ice bath). Add a stoichiometric amount of Sodium Nitrite (
) solution dropwise with vigorous stirring.-
Mechanism: Formation of the nitrosonium ion (
) which attacks the electron-rich C2 position.
-
-
Precipitation: The product precipitates as a yellow-orange solid.
-
Purification:
-
Filter the crude precipitate.[1]
-
Recrystallization: Dissolve in minimal dilute HCl or water/ethanol mixture and cool slowly.
-
Drying: Dry over Calcium Chloride (
) in a vacuum desiccator to obtain the tetrahydrate.
-
Quality Control: Purity can be verified by checking the melting point (dec. >140°C) and ensuring no unreacted nitrite remains (starch-iodide test).
Ligand Behavior & Coordination Chemistry[8]
The Cobalt Effect (Critical Mechanism)
While 2-nitroso-1-naphthol-4-sulfonic acid binds Fe, Cu, and Pd, its interaction with Cobalt is unique and analytically significant.
-
Complexation: The ligand reacts with
in a slightly acidic to neutral medium (pH 5.0–8.0) to form a 1:3 complex: . -
Spontaneous Oxidation: The ligand (or dissolved oxygen) oxidizes the central metal from
to . -
Kinetic Inertness: The resulting
complex is low-spin and kinetically inert. It does not dissociate even in strong mineral acids (e.g., 2M HCl). -
Selectivity: Complexes of interfering metals (Fe, Cu, Ni) remain labile (reactive) and dissociate rapidly in strong acid. This allows for the selective destruction of interferences while the Cobalt signal remains intact.
Stability Constants
-
Cobalt Complex: The conditional formation constant is extremely high, effectively quantitative (
). -
Molar Absorptivity (
): at 525 nm.
Analytical Application: Determination of Cobalt
Objective: Quantify trace Cobalt in aqueous samples with high specificity against a background of Iron or Copper.
Reagents
-
Ligand Solution: 0.1% (w/v) 2-nitroso-1-naphthol-4-sulfonic acid in distilled water.
-
Buffer: Citrate or Acetate buffer (pH 7.0).
-
Acid: Concentrated HCl (12M).
Step-by-Step Protocol
-
Sample Prep: Adjust sample aliquot (containing 1–50
Co) to pH ~7.0 using buffer. -
Chelation: Add excess Ligand Solution. Allow to stand for 10–15 minutes at room temperature.
-
Note: The solution will turn orange-red.
-
-
Interference Removal: Add 2–5 mL of concentrated HCl. Heat the solution to near boiling for 1 minute.
-
Why? This destroys the labile complexes of Fe(III), Cu(II), and Ni(II). The Co(III) complex remains stable.
-
-
Measurement: Cool to room temperature. Measure Absorbance at 525 nm against a reagent blank.[2]
-
Quantification: Calculate concentration using a standard curve prepared under identical conditions.
Figure 2: Analytical workflow for selective Cobalt determination. The acidification step exploits the kinetic inertness of the Co(III) chelate.
Safety & Handling
-
Hazards: The compound is classified as an Irritant (Skin/Eye) .[3]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. The nitroso group is photosensitive; prolonged exposure to light can degrade the reagent.
-
Disposal: As a sulfonated aromatic, dispose of as hazardous organic chemical waste. Do not flush down drains.
References
-
Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(12), 1932–1935. Link
-
Sawatani, I., et al. (1984).[4] Determination of cobalt by ion-pair liquid chromatography with 2-nitroso-1-naphthol-4-sulfonic acid. Bunseki Kagaku, 33(2), 119–121.[4] Link
-
PubChem. (2025).[3] 2-Nitroso-1-naphthol-4-sulfonic acid (Compound Summary). National Library of Medicine. Link
-
Bajue, S., & Lalor, G. (1972).[5] The reactions of cobalt compounds with nitroso-naphthols—III: Formation constants of the mono nitroso-naphthol complexes. Journal of Inorganic and Nuclear Chemistry. Link
-
Guidechem. (2025). 2-Nitroso-1-naphthol-4-sulfonic acid Properties & Safety. Link
